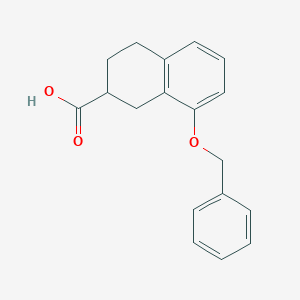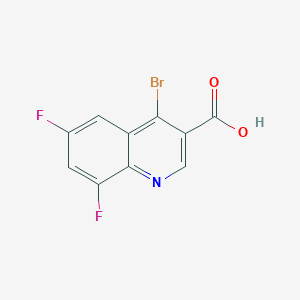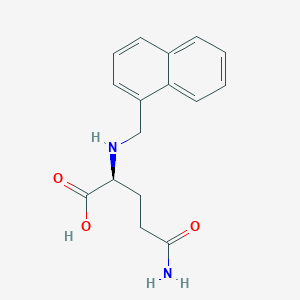
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid is a compound that features a naphthalene moiety attached to an amino acid backbone
Vorbereitungsmethoden
The synthesis of (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-ylmethylamine with a protected form of glutamic acid, followed by deprotection to yield the desired product. The reaction conditions typically involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and large-scale reactors .
Analyse Chemischer Reaktionen
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, which can reduce the naphthalene ring to a dihydronaphthalene derivative.
Wissenschaftliche Forschungsanwendungen
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acid derivatives.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties
Wirkmechanismus
The mechanism of action of (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the enzyme. The naphthalene moiety can interact with hydrophobic pockets in proteins, while the amino acid backbone can form hydrogen bonds and ionic interactions with active site residues .
Vergleich Mit ähnlichen Verbindungen
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid can be compared with other similar compounds such as:
Naphthalene derivatives: Compounds like naphthalene-1-ylmethylamine and naphthalene-2-ylmethylamine share the naphthalene moiety but differ in their functional groups.
Amino acid derivatives: Compounds like N-acetylglutamic acid and N-benzylglutamic acid share the amino acid backbone but differ in their substituents. The uniqueness of this compound lies in its combination of a naphthalene moiety with an amino acid backbone, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C16H18N2O3 |
|---|---|
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
(2S)-5-amino-2-(naphthalen-1-ylmethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C16H18N2O3/c17-15(19)9-8-14(16(20)21)18-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14,18H,8-10H2,(H2,17,19)(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
UTANORFYTLOEKD-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2CN[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


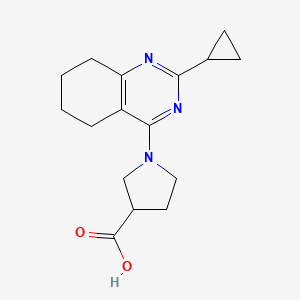
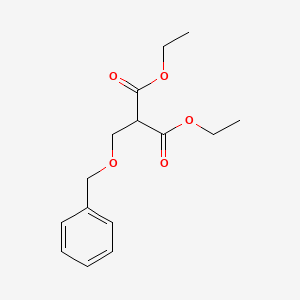

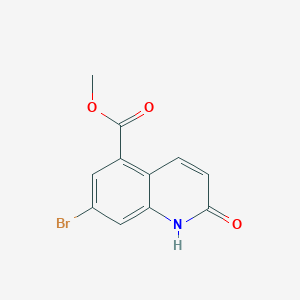
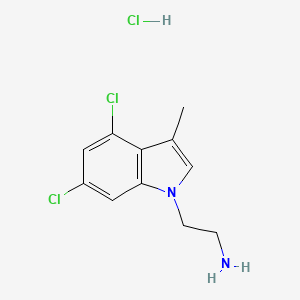


![[5,5'-Biquinoline]-8,8'-diol](/img/structure/B11840739.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B11840756.png)
![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)
